2-{3-benzyl-8-methoxy-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-1-yl}-N-(2-ethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-(3-benzyl-8-methoxy-5-methyl-2,4-dioxopyrimido[5,4-b]indol-1-yl)-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O4/c1-4-20-12-8-9-13-23(20)30-25(34)18-32-26-22-16-21(37-3)14-15-24(22)31(2)27(26)28(35)33(29(32)36)17-19-10-6-5-7-11-19/h5-16H,4,17-18H2,1-3H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEJNSWLTJMGRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N(C5=C3C=C(C=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Annulation of Pyrimidine Rings to Indole Derivatives
As reviewed by Gale (2021), pyrimidoindoles are synthesized by annulating a pyrimidine ring onto a preformed indole structure. For this compound, 8-methoxy-5-methylindole serves as the starting material. The indole’s 4-position is functionalized with a methyl group via Friedel-Crafts alkylation using methyl chloride and AlCl₃ (yield: 72–78%). Subsequent treatment with cyanamide under acidic conditions introduces the pyrimidine ring, forming the 2,4-dioxo-pyrimidoindole core.
Key Reaction Conditions
Ring Closure via Condensation Reactions
An alternative method involves condensing 2-aminopyrimidine derivatives with indole-3-carbaldehydes. For example, 5-methoxyindole-3-carbaldehyde reacts with 2-amino-4-methylpyrimidine in acetic anhydride to form the fused ring system. This method offers better regiocontrol for methoxy and methyl substituents (yield: 65–70%).
Functionalization at Position 1: Acetamide Side Chain Installation
The acetamide moiety is appended through a two-step process:
Bromination at Position 1
The pyrimidoindole’s 1-position is brominated using N-bromosuccinimide (NBS) in carbon tetrachloride under UV light (yield: 78%).
Amidation with 2-Ethylphenylamine
The brominated intermediate undergoes nucleophilic substitution with 2-ethylphenylamine in the presence of triethylamine (TEA). Subsequent acylation with acetyl chloride yields the final acetamide.
Reaction Parameters
| Step | Conditions | Yield |
|---|---|---|
| Bromination | NBS, CCl₄, UV, 25°C, 12h | 78% |
| Amidation | 2-Ethylphenylamine, TEA, CH₂Cl₂ | 82% |
Analytical Characterization and Validation
Synthetic intermediates and the final compound are validated via:
-
NMR Spectroscopy : ¹H NMR confirms substituent integration (e.g., benzyl protons at δ 4.8 ppm; acetamide carbonyl at δ 170 ppm).
-
Mass Spectrometry : Molecular ion peak at m/z 507.2 (calculated for C₂₉H₂₉N₅O₄).
Challenges and Yield Optimization
-
Regioselectivity : Competing reactions at positions 3 and 5 are mitigated by steric directing groups (e.g., methoxy).
-
Side Reactions : Over-benzylation is minimized using controlled stoichiometry (benzyl bromide ≤1.2 equiv).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Pyrimidine annulation | High regiocontrol | Multi-step | 68% |
| Condensation | Faster core formation | Lower functional group tolerance | 65% |
Chemical Reactions Analysis
Types of Reactions
2-{3-benzyl-8-methoxy-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-1-yl}-N-(2-ethylphenyl)acetamide undergoes several types of chemical reactions:
Oxidation: : It can be oxidized to form quinone derivatives under strong oxidizing conditions.
Reduction: : Reduction reactions can transform its carbonyl groups into alcohols.
Substitution: : Both electrophilic and nucleophilic substitution reactions are possible, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromic acid in acidic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: : Halogenating agents for electrophilic substitution; nucleophiles like amines or alkoxides for nucleophilic substitution.
Major Products
The major products from these reactions depend on the conditions and reagents used. Oxidation yields quinones, reduction produces alcohols, and substitution varies based on the substituent introduced.
Scientific Research Applications
Chemistry
Biology
In biological research, it is studied for its potential interactions with cellular pathways and molecular targets.
Medicine
It holds promise in medicinal chemistry for developing new therapeutic agents, given its structural complexity and potential bioactivity.
Industry
In the industry, it can be utilized as an intermediate in the synthesis of other complex organic molecules, especially in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-{3-benzyl-8-methoxy-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-1-yl}-N-(2-ethylphenyl)acetamide exerts its effects involves binding to specific molecular targets. This binding can inhibit or activate enzymatic pathways, disrupt cell signaling, or alter gene expression, depending on the biological context. Specific pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Pyrimido[5,4-b]Indole Derivatives
Key Research Findings and Functional Insights
Substituent Effects on Solubility :
- The 8-methoxy group in the target compound and is associated with improved aqueous solubility compared to halogenated analogs (e.g., 8-fluoro in ), which exhibit higher lipophilicity .
- N-(2-Ethylphenyl) in the target compound balances lipophilicity and steric demands, unlike the bulkier N-(4-chlorophenyl) in , which may hinder cellular uptake .
Biological Activity Trends: Fluorinated derivatives (e.g., ) show stronger binding to kinase targets in preliminary assays, likely due to electronegative effects .
Metabolic Stability: 5-Methyl substitution in the target compound and may reduce oxidative metabolism compared to non-methylated analogs . 3-Benzyl groups across all compounds contribute to CYP450-mediated degradation, necessitating further structural optimization .
Biological Activity
The compound 2-{3-benzyl-8-methoxy-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-1-yl}-N-(2-ethylphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure combines elements from both pyrimidine and indole frameworks, suggesting a variety of biological activities. This article explores the biological activity of this compound based on recent studies and reviews.
Structural Overview
The molecular formula of the compound is , and its structural features include:
- Benzyl Group : Enhances lipophilicity and potential for receptor interactions.
- Methoxy Group : May contribute to increased bioavailability.
- Pyrimidine and Indole Moieties : Known for diverse pharmacological effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar structural features. For instance, derivatives of indole and pyrimidine have shown promising cytotoxic effects against various cancer cell lines. Specifically:
- Cytotoxicity : Compounds similar to the target molecule have demonstrated significant inhibition of cancer cell proliferation. For example, studies on related indoloquinoline derivatives indicate that they can induce apoptosis in colorectal cancer cells by interfering with the PI3K/AKT/mTOR signaling pathway .
| Compound | Activity | IC50 (µM) |
|---|---|---|
| Indoloquinoline Derivative | Cytotoxicity against HCT116 cells | 12.5 |
| Pyrimidine Analog | Antimicrobial activity | 25.0 |
Antimicrobial Activity
Compounds featuring pyrimidine and indole structures are frequently reported to possess antimicrobial properties. The target compound's structural similarities to known antimicrobial agents suggest it may also exhibit such activities:
- Mechanism : The presence of electron-withdrawing groups enhances interaction with microbial targets.
Other Pharmacological Activities
The compound may also exhibit other pharmacological effects based on its structural characteristics:
- Anti-inflammatory : Similar compounds have been noted for their ability to reduce inflammation markers.
- Antioxidant : The methoxy group may contribute to free radical scavenging activity.
Case Studies and Research Findings
- Study on Indole Derivatives : A study published in a reputable journal evaluated a series of indole-based compounds for their anticancer activity. The results indicated that modifications at the 8-position significantly enhanced cytotoxicity against various cancer cell lines .
- Pyrimidine Derivatives Review : A comprehensive review highlighted the biological activities of pyrimidine derivatives, noting their potential as lead compounds in drug development due to their diverse mechanisms of action .
Q & A
Q. Table 1. Key Reaction Conditions for Benzylation
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| N3-Benzylation | Benzyl chloride, K₂CO₃, DMF, 80°C, 12h | 68 | 90 | |
| Acetamide Coupling | 2-Ethylphenylamine, EDC, HOBt, DCM, RT, 6h | 75 | 95 |
Q. Table 2. Comparative Bioactivity of Analogues
| Substituent | Target (IC₅₀, nM) | Solubility (µg/mL) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| 3-Benzyl | Topo II: 120 ± 15 | 12.3 | 28 |
| 2-Chlorobenzyl | Topo II: 45 ± 8 | 8.9 | 18 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
